molecular formula C9H8IN3O B1405593 3-iodo-1H-indole-2-carbohydrazide CAS No. 1227954-74-6

3-iodo-1H-indole-2-carbohydrazide

Cat. No.: B1405593
CAS No.: 1227954-74-6
M. Wt: 301.08 g/mol
InChI Key: OUHZIQURAQZQPE-UHFFFAOYSA-N
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Description

3-iodo-1H-indole-2-carbohydrazide is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties

Biochemical Analysis

Biochemical Properties

3-Iodo-1H-indole-2-carbohydrazide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to exhibit potent antiviral activity by inhibiting the replication of certain viruses . It interacts with viral enzymes, such as RNA-dependent RNA polymerase, by binding to their active sites and preventing the synthesis of viral RNA. Additionally, this compound has been found to inhibit the activity of certain proteases, which are essential for viral maturation and replication . These interactions highlight the potential of this compound as a therapeutic agent against viral infections.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway . It influences cell function by modulating cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and survival . Furthermore, this compound affects gene expression by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes, leading to programmed cell death . Its impact on cellular metabolism includes the inhibition of glycolysis, which is a key metabolic pathway for energy production in cancer cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors, thereby modulating their activity . For instance, this compound inhibits the activity of certain kinases, which are enzymes that play a crucial role in cell signaling and regulation . By inhibiting these kinases, the compound disrupts signaling pathways that are essential for cell growth and survival. Additionally, this compound has been shown to induce changes in gene expression by interacting with transcription factors and altering their binding to DNA . These molecular interactions contribute to the compound’s overall biological activity and therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is influenced by factors such as temperature, pH, and exposure to light . Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to extreme conditions can lead to the breakdown of the compound and a reduction in its biological activity . Long-term effects on cellular function have been observed in in vitro and in vivo studies, where continuous exposure to this compound resulted in sustained inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exhibit therapeutic effects, such as antiviral and anticancer activity, without causing significant toxicity . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage level is required to achieve the desired therapeutic outcome . It is important to carefully determine the optimal dosage to maximize the therapeutic benefits while minimizing adverse effects in animal models .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes into active and inactive metabolites . These metabolites can further interact with other metabolic pathways, affecting metabolic flux and metabolite levels . The metabolic pathways of this compound are crucial for understanding its pharmacokinetics and pharmacodynamics, as well as its potential interactions with other drugs and compounds .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through active transport mechanisms, where it binds to transporters on the cell membrane and is internalized . Once inside the cell, this compound can interact with intracellular binding proteins, which facilitate its distribution to various cellular compartments . The localization and accumulation of the compound within specific tissues and organs are influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components .

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. This compound has been shown to localize to specific cellular compartments, such as the nucleus and mitochondria . Targeting signals and post-translational modifications, such as phosphorylation and acetylation, direct this compound to these compartments . In the nucleus, the compound can interact with transcription factors and DNA, influencing gene expression and cellular responses . In the mitochondria, this compound can affect mitochondrial function and induce apoptosis by disrupting the mitochondrial membrane potential and activating pro-apoptotic proteins .

Preparation Methods

The synthesis of 3-iodo-1H-indole-2-carbohydrazide typically involves the iodination of 1H-indole-2-carbohydrazide. One common method is the reaction of 1H-indole-2-carbohydrazide with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and safety.

Chemical Reactions Analysis

3-iodo-1H-indole-2-carbohydrazide undergoes various chemical reactions, including:

Scientific Research Applications

3-iodo-1H-indole-2-carbohydrazide has several scientific research applications:

Comparison with Similar Compounds

Similar compounds to 3-iodo-1H-indole-2-carbohydrazide include:

This compound stands out due to the presence of the iodine atom, which enhances its chemical reactivity and potential for diverse applications.

Properties

IUPAC Name

3-iodo-1H-indole-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8IN3O/c10-7-5-3-1-2-4-6(5)12-8(7)9(14)13-11/h1-4,12H,11H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUHZIQURAQZQPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)C(=O)NN)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8IN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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